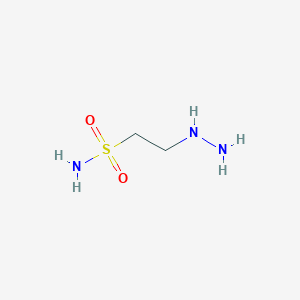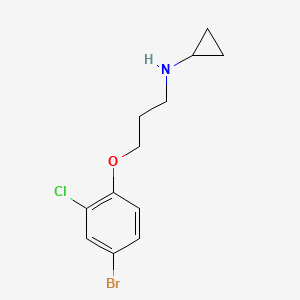![molecular formula C9H8ClN3O2 B1415125 Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate CAS No. 1120214-92-7](/img/structure/B1415125.png)
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Descripción general
Descripción
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has a molecular weight of 225.63 . This compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, has been a topic of interest in recent years . These compounds are integral parts of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has been studied for its role in the synthesis of various organic compounds. Quintela et al. (1996) described its use in creating new 2,4-disubstituted pyrrolo[2,1-f][1,2,4]triazines and pyrazolo[5,1-c]-pyrimido[4,5-e][1,2,4]triazines through reactions with N, N-dimethyldichloromethyleniminium chloride (Quintela, Moreira, & Peinador, 1996).
Antiproliferative Activities
In 2018, Zhang et al. explored the antiproliferative activities of pyrrolo[2,1-f][1,2,4]triazine derivatives, showing their potential as novel antitumor agents (Zhang, Ma, Li, Hou, Lü, Hao, Wang, & Li, 2018).
Reaction Mechanisms
Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing insights into the reaction mechanism involving ANRORC rearrangement and N-formylation (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
By-products and Reaction Pathways
The work by MacorJohn et al. (1998) identified an unusual by-product from a non-synchronous reaction involving ethyl 1,2,4-triazine-3-carboxylate, providing insights into alternative reaction pathways for this compound (MacorJohn, Kuipers, & Lachicotte, 1998).
Biological Activities
Astakhina et al. (2016) reported on the novel heterocyclizations of ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids, revealing their in vitro anticancer and antibacterial activities (Astakhina, Voievudskyi, Kharchenko, Novikov, Komarovska-Porohnyavets, & Petukhova, 2016).
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at 2-8°C to maintain its stability .
Safety and Hazards
Direcciones Futuras
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate, have shown promise in the field of medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapies . As research progresses, these compounds may play a significant role in the treatment of various diseases.
Análisis Bioquímico
Biochemical Properties
Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby inhibiting or activating their functions. For instance, it can interact with kinases, which are crucial for phosphorylation processes in cells. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. This compound also influences gene expression by binding to transcription factors or DNA sequences, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and effectively modulate biochemical pathways. At high doses, it can cause adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Its interactions with cofactors such as NADH and FADH2 are also crucial for its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus to modulate gene expression or to mitochondria to influence metabolic processes .
Propiedades
IUPAC Name |
ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARSQVGYXYTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653346 | |
| Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1120214-92-7 | |
| Record name | Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








amine](/img/structure/B1415047.png)







![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)